molecular formula C13H14F3NO3 B12235821 N-(oxan-4-yl)-3-(trifluoromethoxy)benzamide

N-(oxan-4-yl)-3-(trifluoromethoxy)benzamide

Cat. No.: B12235821
M. Wt: 289.25 g/mol
InChI Key: DSQUTQXRGQFZRJ-UHFFFAOYSA-N
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Description

N-(oxan-4-yl)-3-(trifluoromethoxy)benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an oxan-4-yl group attached to a benzamide moiety, with a trifluoromethoxy substituent on the benzene ring. The presence of the trifluoromethoxy group imparts distinct chemical and physical properties to the compound, making it a subject of study in organic chemistry and related disciplines.

Properties

Molecular Formula

C13H14F3NO3

Molecular Weight

289.25 g/mol

IUPAC Name

N-(oxan-4-yl)-3-(trifluoromethoxy)benzamide

InChI

InChI=1S/C13H14F3NO3/c14-13(15,16)20-11-3-1-2-9(8-11)12(18)17-10-4-6-19-7-5-10/h1-3,8,10H,4-7H2,(H,17,18)

InChI Key

DSQUTQXRGQFZRJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC(=O)C2=CC(=CC=C2)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-4-yl)-3-(trifluoromethoxy)benzamide typically involves the reaction of 3-(trifluoromethoxy)benzoic acid with oxan-4-ylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N-(oxan-4-yl)-3-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced products.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and organometallic compounds.

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the use of polar aprotic solvents and elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in a variety of functionalized benzamides.

Scientific Research Applications

N-(oxan-4-yl)-3-(trifluoromethoxy)benzamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound may be used as a probe or ligand to study enzyme interactions and protein binding. Its trifluoromethoxy group can enhance binding affinity and specificity.

    Medicine: Potential applications in medicinal chemistry include the development of new drugs and therapeutic agents. The compound’s structural features may contribute to its activity against specific biological targets.

    Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(oxan-4-yl)-3-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethoxy group can enhance its binding affinity to proteins and enzymes, leading to the modulation of their activity. The oxan-4-yl group may also contribute to the compound’s overall stability and reactivity. Detailed studies on the compound’s mechanism of action can provide insights into its potential therapeutic and industrial applications.

Comparison with Similar Compounds

N-(oxan-4-yl)-3-(trifluoromethoxy)benzamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    N-(oxan-4-yl)-3-methoxybenzamide: This compound lacks the trifluoromethoxy group, which may result in different chemical and biological properties.

    N-(oxan-4-yl)-3-chlorobenzamide: The presence of a chlorine substituent instead of a trifluoromethoxy group can alter the compound’s reactivity and interactions with biological targets.

    N-(oxan-4-yl)-3-nitrobenzamide: The nitro group introduces additional reactivity and potential for further chemical modifications.

The unique trifluoromethoxy group in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.

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